molecular formula C17H19NO5S B4758919 4-methoxyphenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate

4-methoxyphenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No. B4758919
M. Wt: 349.4 g/mol
InChI Key: VEUDJUPDBKSBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxyphenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate, commonly known as Mephenoxalone, is a chemical compound that belongs to the class of muscle relaxants. It is widely used in scientific research to study the mechanism of action and biochemical and physiological effects of muscle relaxants.

Scientific Research Applications

Mephenoxalone is widely used in scientific research to study the mechanism of action and biochemical and physiological effects of muscle relaxants. It has been used in various studies to investigate the effects of muscle relaxants on the central nervous system, skeletal muscle, and neuromuscular junction.

Mechanism of Action

Mephenoxalone acts by inhibiting the transmission of nerve impulses in the spinal cord and brainstem. It binds to the GABA-A receptor in the central nervous system, which enhances the inhibitory effects of GABA, resulting in muscle relaxation.
Biochemical and Physiological Effects:
Mephenoxalone has various biochemical and physiological effects on the body. It causes muscle relaxation by reducing the excitability of the spinal cord and brainstem. It also has sedative effects, which can be beneficial in reducing anxiety and promoting sleep. Mephenoxalone has been shown to have analgesic effects, which can be useful in reducing pain associated with muscle spasms.

Advantages and Limitations for Lab Experiments

Mephenoxalone is a useful tool for studying the mechanism of action and biochemical and physiological effects of muscle relaxants. It is relatively safe and has a low toxicity profile, making it suitable for use in lab experiments. However, its effects can be influenced by various factors such as age, sex, and weight, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of Mephenoxalone. One area of research is to investigate the effects of Mephenoxalone on different types of muscle and neuromuscular junctions. Another area of research is to explore the potential therapeutic applications of Mephenoxalone in the treatment of various neurological and neuromuscular disorders. Further studies are also needed to investigate the long-term effects of Mephenoxalone on the body and its potential for abuse.
Conclusion:
In conclusion, Mephenoxalone is a useful tool for studying the mechanism of action and biochemical and physiological effects of muscle relaxants. It has various advantages and limitations for lab experiments and has several potential future directions for research. Understanding the effects of Mephenoxalone can provide valuable insights into the development of new therapeutic strategies for various neurological and neuromuscular disorders.

properties

IUPAC Name

(4-methoxyphenyl) 2-[methyl-(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13-4-10-16(11-5-13)24(20,21)18(2)12-17(19)23-15-8-6-14(22-3)7-9-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUDJUPDBKSBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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